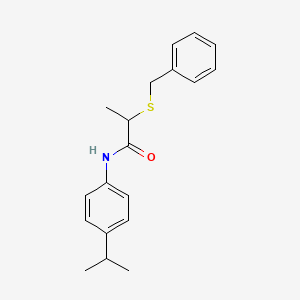
2-(benzylthio)-N-(4-isopropylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(4-isopropylphenyl)propanamide, also known as BTIP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of propanamides and is a potent inhibitor of the enzyme protein kinase C (PKC).
Mécanisme D'action
2-(benzylthio)-N-(4-isopropylphenyl)propanamide acts as a competitive inhibitor of PKC, binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of cell growth and proliferation. The inhibition of PKC by 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the proliferation of smooth muscle cells, and improve insulin sensitivity and glucose uptake in adipocytes. Additionally, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylthio)-N-(4-isopropylphenyl)propanamide has several advantages for lab experiments. It is easily synthesized, and its potency as a PKC inhibitor has been extensively studied. However, its use in cell culture experiments requires caution, as it can be toxic at high concentrations. Additionally, the effects of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide on different cell types and in vivo models need to be further studied to fully understand its therapeutic potential.
Orientations Futures
There are several future directions for the research on 2-(benzylthio)-N-(4-isopropylphenyl)propanamide. One area of interest is the development of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide analogs with improved potency and selectivity for PKC isoforms. Additionally, the effects of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide on different types of cancer cells and in vivo models need to be further studied. The potential use of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide in combination with other drugs for the treatment of cancer and other diseases also needs to be explored. Finally, the safety and efficacy of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide in human clinical trials need to be evaluated.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide involves the reaction of 4-isopropylbenzylamine with thioanisole in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-N-(4-isopropylphenyl)propanamide, yielding 2-(benzylthio)-N-(4-isopropylphenyl)propanamide. This method has been optimized and can be carried out on a large scale, making 2-(benzylthio)-N-(4-isopropylphenyl)propanamide easily accessible for research purposes.
Applications De Recherche Scientifique
2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. It acts as a potent inhibitor of PKC, which plays a vital role in the regulation of cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, and its inhibition by 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been shown to induce apoptosis and inhibit tumor growth. In diabetes, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to improve insulin sensitivity and glucose uptake in adipocytes. In cardiovascular disorders, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been shown to reduce the proliferation of smooth muscle cells, which is a hallmark of atherosclerosis.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-14(2)17-9-11-18(12-10-17)20-19(21)15(3)22-13-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJYVJHVDBHWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

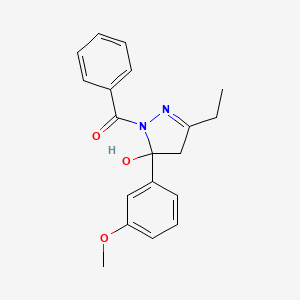

![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5091580.png)
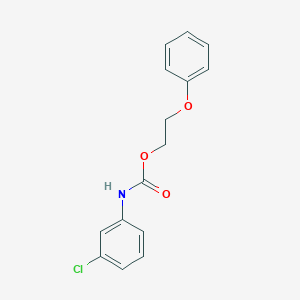
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)
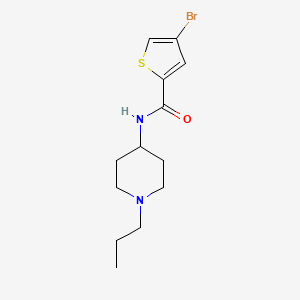
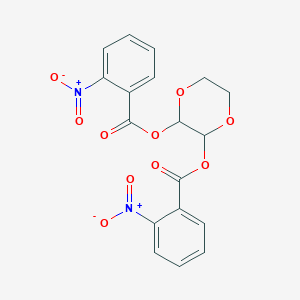
![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)
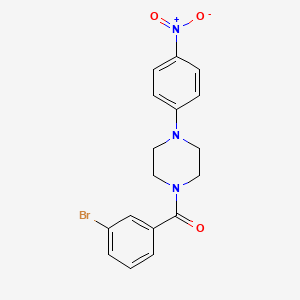
![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)